DL-Homocysteic-3,3,4,4-D4 acid
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Overview
Description
DL-Homocysteic-3,3,4,4-D4 acid is a deuterated form of DL-Homocysteic acid, which is an amino sulfonic acid. It is a non-proteinogenic alpha-amino acid and is functionally related to homocysteine . The compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Homocysteic-3,3,4,4-D4 acid typically involves the incorporation of deuterium atoms into the homocysteic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques to isolate the desired deuterated compound.
Chemical Reactions Analysis
Types of Reactions: DL-Homocysteic-3,3,4,4-D4 acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
DL-Homocysteic-3,3,4,4-D4 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Medicine: Investigated for its potential therapeutic applications and its role in various metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving isotopic labeling.
Mechanism of Action
The mechanism of action of DL-Homocysteic-3,3,4,4-D4 acid involves its interaction with various molecular targets and pathways. It can induce oxidative stress by generating reactive oxygen species, which can affect cellular functions and lead to various biological effects . The compound’s deuterated form allows for detailed studies of its metabolic pathways and interactions with other molecules.
Comparison with Similar Compounds
DL-Homocysteic-3,3,4,4-D4 acid can be compared with other similar compounds, such as:
DL-Homocysteic acid: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
DL-Glutamic acid: Another amino acid with similar structural features but different functional groups.
DL-Isoleucine: An amino acid with a different side chain structure, used for comparison in metabolic studies.
The uniqueness of this compound lies in its deuterated form, which allows for specific studies involving isotopic labeling and tracing in various scientific fields .
Properties
Molecular Formula |
C4H9NO5S |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-amino-3,3,4,4-tetradeuterio-4-sulfobutanoic acid |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/i1D2,2D2 |
InChI Key |
VBOQYPQEPHKASR-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S(=O)(=O)O |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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